molecular formula C₁₁H₉D₅NNaO₈S B1146101 Methocarbamol-O-sulfate-d5 Sodium Salt CAS No. 1330055-80-5

Methocarbamol-O-sulfate-d5 Sodium Salt

Cat. No.: B1146101
CAS No.: 1330055-80-5
M. Wt: 348.32
InChI Key:
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Description

Methocarbamol-O-sulfate-d5 Sodium Salt is a stable isotopically labeled derivative of Methocarbamol-O-sulfate Sodium Salt. It is primarily used in biochemical and proteomics research. The compound has a molecular formula of C11H9D5NNaO8S and a molecular weight of 348.32 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methocarbamol-O-sulfate-d5 Sodium Salt involves the isotopic labeling of Methocarbamol-O-sulfate Sodium Salt with deuterium. The synthetic route typically includes the following steps:

    Starting Material: The synthesis begins with Methocarbamol, which is then reacted with sulfuric acid to form Methocarbamol-O-sulfate.

    Isotopic Labeling: The Methocarbamol-O-sulfate is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium, resulting in Methocarbamol-O-sulfate-d5.

    Neutralization: The deuterated compound is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of Methocarbamol are reacted with sulfuric acid in industrial reactors.

    Deuterium Exchange: The deuterium exchange is carried out in specialized reactors to ensure complete isotopic labeling.

    Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Methocarbamol-O-sulfate-d5 Sodium Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfate group to sulfite or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfites and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methocarbamol-O-sulfate-d5 Sodium Salt is widely used in scientific research, including:

    Chemistry: Used as a stable isotopic tracer in reaction mechanism studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.

    Industry: Applied in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Methocarbamol-O-sulfate-d5 Sodium Salt is similar to that of Methocarbamol. It acts as a central nervous system depressant and muscle relaxant. The compound works by blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal pathways . This results in muscle relaxation and relief from muscle spasms.

Comparison with Similar Compounds

Similar Compounds

    Methocarbamol: The parent compound, used as a muscle relaxant.

    Methocarbamol-O-sulfate Sodium Salt: The non-deuterated version of the compound.

    Methocarbamol-D5: Another isotopically labeled derivative.

Uniqueness

Methocarbamol-O-sulfate-d5 Sodium Salt is unique due to its isotopic labeling with deuterium, which makes it particularly useful in tracing studies and reaction mechanism elucidation. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in various analytical techniques.

Properties

IUPAC Name

sodium;[1-carbamoyloxy-1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propan-2-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO8S.Na/c1-17-9-4-2-3-5-10(9)18-6-8(7-19-11(12)13)20-21(14,15)16;/h2-5,8H,6-7H2,1H3,(H2,12,13)(H,14,15,16);/q;+1/p-1/i6D2,7D2,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHFYAQEVOZTLQ-ADIOSLTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(COC(=O)N)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)OS(=O)(=O)[O-])OC1=CC=CC=C1OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14NNaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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